Vkgils-NH2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: VKGILS-NH2 是使用标准固相肽合成 (SPPS) 技术合成的。氨基酸序列 (缬氨酸-赖氨酸-甘氨酸-异亮氨酸-亮氨酸-丝氨酸) 是逐步组装在固体树脂载体上的。每种氨基酸使用偶联试剂(如 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt))偶联到生长的肽链上。 组装完成后,将肽从树脂上裂解并使用高效液相色谱 (HPLC) 进行纯化 .

工业生产方法: 虽然 this compound 主要用于研究目的,但工业规模的生产将遵循类似的 SPPS 技术,并针对更大的批次规模进行优化。 这包括自动肽合成器和大规模纯化系统 .

化学反应分析

反应类型: VKGILS-NH2 作为一种肽,主要发生水解反应。 它还可以参与氧化还原反应,特别是涉及氨基酸残基 .

常用试剂和条件:

水解: 酸性或碱性条件可以水解肽键。

氧化: 过氧化氢等氧化剂可以氧化蛋氨酸残基。

主要产物:

水解: 导致更小的肽片段或单个氨基酸。

氧化: 可能导致形成亚砜或砜衍生物。

还原: 导致二硫键 (如果有) 的断裂.

科学研究应用

Biological Research

Cellular Mechanisms:

VKGILS-NH2 serves primarily as a control in studies investigating the effects of PAR2 activation. It has been shown to have no significant impact on intracellular calcium mobilization or ERK1/2 phosphorylation compared to SLIGKV-NH2, indicating that it does not activate PAR2 itself but rather acts as a baseline for comparison in experimental setups .

In Vitro Studies:

In experiments involving human prostate smooth muscle cells, this compound was used as a control peptide to evaluate the contraction effects induced by SLIGKV-NH2. The results demonstrated that this compound did not elicit significant contraction of collagen hydrogels containing these cells, contrasting sharply with the pronounced contraction seen with SLIGKV-NH2 . This highlights its utility in distinguishing specific biological responses tied to PAR2 activation.

Pharmacological Applications

Therapeutic Research:

While this compound itself does not exhibit therapeutic effects, it is crucial in pharmacological studies aimed at understanding the therapeutic potential of PAR2 agonists. By providing a controlled comparison, researchers can better assess the efficacy and safety profiles of new PAR2-targeting drugs .

Inflammatory Response Studies:

Research has indicated that activation of PAR2 can lead to pro-inflammatory responses. In this context, this compound has been utilized to delineate the pathways activated by genuine agonists like SLIGKV-NH2, allowing scientists to explore potential anti-inflammatory strategies that could mitigate adverse effects associated with excessive PAR2 activation .

Case Study Table

作用机制

VKGILS-NH2 充当 SLIGKV-NH2(PAR2 激动剂)的控制肽。PAR2 是一种通过蛋白水解裂解激活的 G 蛋白偶联受体。this compound 不会激活 PAR2,但用于确认 SLIGKV-NH2 效应的特异性。 这有助于阐明 PAR2 激活中涉及的信号通路和分子靶点 .

类似化合物:

SLIGKV-NH2: PAR2 的直接激动剂。

LRGILS-NH2: 另一种用于 PAR2 的反向序列控制肽.

This compound 的独特性: this compound 在其作为控制肽的作用中是独一无二的,它提供了一个基线来比较 PAR2 激动剂(如 SLIGKV-NH2)的影响。 这使研究人员能够准确地将观察到的生物学效应归因于 PAR2 激活 .

相似化合物的比较

SLIGKV-NH2: A direct agonist of PAR2.

LRGILS-NH2: Another reversed sequence control peptide for PAR2.

Uniqueness of VKGILS-NH2: this compound is unique in its role as a control peptide, providing a baseline to compare the effects of PAR2 agonists like SLIGKV-NH2. This allows researchers to accurately attribute observed biological effects to PAR2 activation .

生物活性

VKGILS-NH2 is a synthetic peptide that serves as a reversed amino acid sequence control for SLIGKV-NH2, a known agonist of protease-activated receptor 2 (PAR2). This compound has garnered attention in various biological studies due to its role in modulating inflammatory responses and its potential implications in therapeutic applications.

Overview of PAR2 and this compound

Protease-activated receptors (PARs) are a family of G-protein-coupled receptors that play crucial roles in various physiological processes, including inflammation, pain sensation, and vascular functions. PAR2 is particularly notable for its expression in the respiratory and gastrointestinal tracts, where it influences mucin secretion and inflammatory responses . this compound, as a control peptide, does not activate PAR2 but is essential for comparative studies involving PAR2 activation.

In Vitro Studies

In vitro experiments have demonstrated that this compound does not induce significant biological activity compared to its active counterpart, SLIGKV-NH2. For instance, one study showed that while SLIGKV-NH2 enhanced mucin secretion from human bronchial epithelial cells, this compound did not produce any significant effect at concentrations up to 1000 µM . This lack of activity underscores the specificity of SLIGKV-NH2 as a PAR2 agonist.

In Vivo Studies

In vivo studies further corroborate the inactive nature of this compound. In experiments involving guinea pig gallbladder tissues, both this compound and another reverse peptide (LRGILS-NH2) failed to elicit contractile responses at high concentrations, supporting their role as negative controls in assessing PAR2 activation . Additionally, clinical trials indicated that while SLIGKV-NH2 caused dose-dependent vasodilation in human forearm resistance vessels, this compound had no significant effect, reinforcing its status as a control peptide .

Case Study: Inflammatory Response Modulation

A notable case study involved the examination of spinal PAR2 activation's role in hypersensitivity induced by inflammation. In this study, this compound was used as a control peptide to evaluate the effects of PAR2 activation on pain thresholds in rats. The results indicated that administration of the active PAR2 agonist led to significant decreases in paw withdrawal latencies (PWLs), whereas this compound did not affect PWLs significantly . This finding highlights the specificity of PAR2 activation in modulating pain responses.

Table: Summary of Biological Activities

| Peptide | Biological Activity | Concentration Tested | Effect |

|---|---|---|---|

| SLIGKV-NH2 | Mucin secretion enhancement | 100 µM - 1000 µM | Significant increase |

| This compound | Control for mucin secretion | 100 µM - 1000 µM | No significant effect |

| SLIGKV-NH2 | Vasodilation in forearm vessels | Varying doses | Dose-dependent response |

| This compound | Vasodilation in forearm vessels | Varying doses | No significant response |

属性

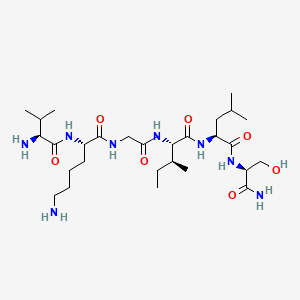

IUPAC Name |

(2S)-6-amino-N-[2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54N8O7/c1-7-17(6)23(28(43)34-19(12-15(2)3)26(41)35-20(14-37)24(31)39)36-21(38)13-32-25(40)18(10-8-9-11-29)33-27(42)22(30)16(4)5/h15-20,22-23,37H,7-14,29-30H2,1-6H3,(H2,31,39)(H,32,40)(H,33,42)(H,34,43)(H,35,41)(H,36,38)/t17-,18-,19-,20-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJUKRSADJIIBX-WAUHAFJUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。